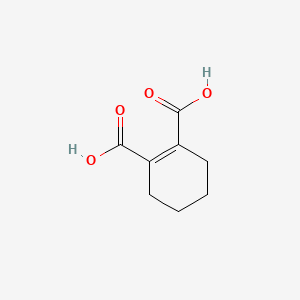

3,4,5,6-Tetrahydrophthalic acid

Description

Historical Context and Evolution of Research Perspectives

The history of tetrahydrophthalic acid is intrinsically linked to the development of the Diels-Alder reaction, a cornerstone of organic synthesis discovered by Otto Diels and Kurt Alder in 1928. wikipedia.org This powerful reaction allows for the formation of a six-membered ring from a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.org

The initial synthesis of the precursor to the tetrahydrophthalic acid system involves the reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640), which yields cis-1,2,3,6-tetrahydrophthalic anhydride. wikipedia.org This anhydride can then be hydrolyzed to the corresponding dicarboxylic acid. google.comnih.gov Early research was heavily focused on the synthetic utility of this reaction for creating cyclic compounds. google.com

Over time, research perspectives have evolved from purely synthetic explorations to include detailed investigations into the physical and chemical properties of the resulting isomers, their interconversion, and their applications as monomers in polymer chemistry. The development of advanced analytical techniques has enabled a deeper understanding of the structural and stereochemical nuances of these systems.

Isomeric Considerations: 1,2,3,6-Tetrahydrophthalic Acid and 3,4,5,6-Tetrahydrophthalic Acid in Scholarly Investigations

The position of the double bond within the cyclohexene (B86901) ring gives rise to different isomers of tetrahydrophthalic acid, with 1,2,3,6-tetrahydrophthalic acid and this compound being of primary interest.

The key structural distinction between the two isomers lies in the location of the carbon-carbon double bond within the six-membered ring.

1,2,3,6-Tetrahydrophthalic Acid: In this isomer, the double bond is located between carbons 3 and 4 of the cyclohexene ring. Following IUPAC nomenclature for the corresponding anhydride, it is often referred to as Δ⁴-tetrahydrophthalic anhydride.

This compound: Here, the double bond is part of the cyclohexene ring between carbons 1 and 2. The corresponding anhydride is designated as Δ¹-tetrahydrophthalic anhydride.

The table below summarizes the structural information for these two isomers.

| Property | 1,2,3,6-Tetrahydrophthalic Acid | This compound |

| Structure | A cyclohexene ring with a double bond between carbons 3 and 4, and carboxylic acid groups at positions 1 and 2. | A cyclohexene ring with a double bond between carbons 1 and 2, and carboxylic acid groups at the same two carbons. |

| Systematic Name | cis-4-Cyclohexene-1,2-dicarboxylic acid | Cyclohexene-1,2-dicarboxylic acid |

| CAS Number (for the acid) | 2305-26-2 upenn.edu | 635-08-5 nih.gov |

| Molecular Formula | C₈H₁₀O₄ | C₈H₁₀O₄ |

| Molar Mass | 170.16 g/mol | 170.16 g/mol nih.gov |

Data sourced from various chemical databases.

The formation of a specific isomer of tetrahydrophthalic acid is governed by the principles of thermodynamic and kinetic control. In a chemical reaction that can yield two different products, the kinetic product is the one that forms faster (lower activation energy), while the thermodynamic product is the more stable one (lower Gibbs free energy).

The initial product of the Diels-Alder reaction between 1,3-butadiene and maleic anhydride is the cis-1,2,3,6-tetrahydrophthalic anhydride, which is considered the kinetically favored product. google.com This is due to the stereospecific nature of the concerted [4+2] cycloaddition. google.com

The isomerization of the Δ⁴-isomer to the Δ¹-isomer is a subject of significant industrial interest, as the latter can be a desirable precursor for certain polymers. This isomerization is typically achieved through heating, often in the presence of a catalyst. This suggests that the Δ¹-isomer, or a mixture of isomers containing it, is thermodynamically more stable.

Research detailed in patents describes processes for this isomerization. For instance, heating the Δ⁴-tetrahydrophthalic anhydride can lead to the formation of a mixture of isomers. The use of various catalysts, such as acids or palladium-based systems, can facilitate this conversion at lower temperatures and with higher yields of the desired isomer mixture.

The following table outlines the general conditions that favor either the kinetic or thermodynamic product in the context of tetrahydrophthalic acid isomer formation.

| Control | Favored Product | Reaction Conditions |

| Kinetic Control | 1,2,3,6-Tetrahydrophthalic Acid (from initial Diels-Alder) | Lower temperatures, shorter reaction times. |

| Thermodynamic Control | This compound (and other isomers in equilibrium) | Higher temperatures, longer reaction times, presence of isomerization catalysts. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexene-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDHBDMSHIXOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921878 | |

| Record name | Cyclohex-1-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-08-5, 29965-78-4, 115959-69-8 | |

| Record name | 1-Cyclohexene-1,2-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrahydrophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene-1,2-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029965784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohex-1-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrahydrophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Diels-Alder Cycloaddition for Tetrahydrophthalic Anhydride (B1165640) Synthesis

The cornerstone of tetrahydrophthalic anhydride synthesis is the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. utahtech.edu This concerted cycloaddition reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. researchgate.net

The most common and efficient route to cis-1,2,3,6-tetrahydrophthalic anhydride involves the reaction of maleic anhydride, a reactive dienophile due to its electron-withdrawing carbonyl groups, with 1,3-butadiene (B125203), a simple conjugated diene. quizlet.comuhcl.edu The reaction is highly stereospecific, yielding the cis-isomer exclusively. isotope.com

Due to the gaseous nature of 1,3-butadiene, which makes it difficult to handle in a laboratory setting, a common precursor is often used: 3-sulfolene (B121364) (butadiene sulfone). quizlet.com This solid compound, upon heating, undergoes a cheletropic elimination to generate 1,3-butadiene in situ, which then readily reacts with the maleic anhydride present in the reaction mixture. utahtech.eduquizlet.com This method provides a safer and more convenient way to introduce the diene into the reaction. quizlet.com

To maximize the yield and ensure the desired stereochemistry of the cis-1,2,3,6-tetrahydrophthalic anhydride, careful control of the reaction conditions is crucial.

The Diels-Alder reaction is sensitive to both temperature and the choice of solvent. The reaction is typically initiated by heating, and the exothermic nature of the reaction can cause the temperature to rise to around 70-75°C. orgsyn.org It is important to control the temperature to avoid overheating, which can lead to decomposition of the product. utahtech.edu

High-boiling solvents are often employed to facilitate the reaction at a sufficient rate. Xylene is a common choice as it allows the reaction to be carried out at a temperature high enough for the in situ generation of butadiene from 3-sulfolene and for the subsequent cycloaddition to proceed efficiently. utahtech.edunasa.gov Benzene has also been used as a solvent for this reaction. orgsyn.org The selection of the solvent can influence the reaction kinetics. The kinetics of the Diels-Alder condensation of maleic anhydride with 1,3-butadiene have been studied in various solvents to understand the solvent effects on the reaction rate.

Lewis acids can be employed to catalyze the Diels-Alder reaction, often leading to increased reaction rates and enhanced stereoselectivity. nih.gov The Lewis acid coordinates to the carbonyl group of the dienophile (maleic anhydride), making it more electron-deficient and thus more reactive towards the diene. nih.gov This catalytic approach can allow the reaction to proceed under milder conditions. While various Lewis acids are known to catalyze Diels-Alder reactions, specific applications to the maleic anhydride and 1,3-butadiene system aim to improve efficiency and yield.

Optimization of Reaction Conditions for Yield and Isomer Selectivity

Post-Synthetic Purification Techniques

After the Diels-Alder reaction is complete, the crude cis-1,2,3,6-tetrahydrophthalic anhydride needs to be purified to remove any unreacted starting materials or byproducts. A common and effective method for purification is recrystallization. atc.io

A mixed solvent system is often employed for this purpose. For instance, the product can be dissolved in a good solvent like xylene while hot, and then a poor solvent, such as petroleum ether, is added to induce crystallization as the solution cools. quizlet.com This process effectively separates the desired anhydride from impurities that remain dissolved in the solvent mixture. The purified product is typically a white, crystalline solid. utahtech.edu Washing the collected crystals with a cold, poor solvent like petroleum ether helps to remove any residual soluble impurities. orgsyn.org

Hydrogenation Routes to Tetrahydrophthalic Acids

The final step in the synthesis of 3,4,5,6-tetrahydrophthalic acid is the hydrogenation of the double bond in the cyclohexene (B86901) ring of cis-1,2,3,6-tetrahydrophthalic anhydride. This reduction is typically achieved through catalytic hydrogenation.

The process involves treating the anhydride with hydrogen gas in the presence of a metal catalyst. A common and effective catalyst for this transformation is a silica-supported nickel catalyst. google.com The hydrogenation is typically carried out at an elevated temperature, for example, around 130°C, under atmospheric pressure of hydrogen. google.com The reaction proceeds until the theoretical amount of hydrogen has been absorbed, indicating the complete saturation of the double bond. This converts cis-1,2,3,6-tetrahydrophthalic anhydride into cis-cyclohexane-1,2-dicarboxylic anhydride in a substantially quantitative yield. google.com This saturated anhydride is then hydrolyzed to yield this compound. Other catalysts, such as palladium on carbon (Pd/C), have also been shown to be effective for the hydrogenation of dicarboxylic acids, leading to the corresponding cyclohexane (B81311) dicarboxylic acids with high selectivity. researchgate.net

Isomerization of 1,2,3,6-Tetrahydrophthalic Anhydrides to 3,4,5,6-Tetrahydrophthalic Anhydrides

The conversion of 1,2,3,6-tetrahydrophthalic anhydrides (Δ⁴-THPA) to the more thermally stable 3,4,5,6-tetrahydrophthalic anhydrides (Δ¹-THPA) is a key industrial process. While various isomerization methods exist, they often result in unsatisfactory yields and product purity. However, a highly effective method involves the use of a palladium catalyst in conjunction with an inorganic salt and/or a sulfur compound, which facilitates high yields of the desired high-purity product.

Palladium-based catalysts are central to the efficient isomerization of Δ⁴-THPA. These catalysts, through a proposed mechanism involving palladium hydride intermediates, facilitate the migration of the double bond within the cyclohexene ring. The process is believed to proceed via a series of migratory insertions and β-hydride eliminations, a common mechanism in palladium-catalyzed olefin isomerization. The choice of the specific palladium catalyst and the reaction conditions play a significant role in the efficiency of the isomerization.

The catalytic cycle is thought to be initiated by the formation of a palladium hydride species, which then adds to the double bond of the Δ⁴-THPA. Subsequent β-hydride elimination can re-form the double bond in a different position, leading to the thermodynamically more stable Δ¹-isomer. The catalyst is then regenerated, allowing it to participate in further isomerization cycles.

The presence of inorganic salts and/or sulfur compounds has been found to be crucial for achieving high yields and purity in the palladium-catalyzed isomerization of Δ⁴-THPA.

Inorganic Salts: Inorganic salts, particularly halides, nitrates, or phosphates of alkali metals or alkaline earth metals, are effective co-catalysts. While the precise mechanism is not fully elucidated, it is believed that these salts may influence the electronic properties and stability of the palladium catalyst, thereby enhancing its activity and selectivity. For instance, alkali metal halides can act as nucleophilic reagent sources in palladium-catalyzed reactions. The amount of inorganic salt used is typically in the range of 0.01 to 50 parts by weight per 1000 parts of the starting Δ⁴-THPA.

Sulfur Compounds: A variety of organic and inorganic sulfur compounds can be employed to promote the isomerization. These include:

Organic Sulfur Compounds: Thiophene, 1,4-dithiodiene, trialkyl trithiophosphites, and tetraalkylthiuram mono- or poly-sulfides.

Inorganic Sulfur Compounds: Sulfides, sulfites, sulfates, thiosulfates, thiophosphates, and thiocyanates of alkali metals or alkaline earth metals.

The sulfur compounds can modify the surface of the palladium catalyst, potentially preventing side reactions and improving the selectivity towards the desired Δ¹-THPA. However, it is also known that sulfur compounds can act as poisons for palladium catalysts in some reactions by forming stable palladium-sulfur complexes. In this specific isomerization, their presence appears to be beneficial, suggesting a complex interplay between the catalyst, the substrate, and the sulfur-containing promoter. The amount of sulfur compound used is carefully controlled to optimize the reaction outcome.

The following interactive data table summarizes the key components and their roles in the isomerization process.

| Component | Examples | Typical Amount (per 1000 parts of starting material) | Proposed Role |

| Starting Material | 1,2,3,6-Tetrahydrophthalic Anhydride (Δ⁴-THPA) | 1000 parts | Precursor to be isomerized |

| Catalyst | Palladium (e.g., on carbon support) | 0.01 to 5 parts (as pure metal) | Facilitates double bond migration |

| Co-catalyst (Inorganic Salt) | Alkali metal halides (e.g., LiCl, KI), nitrates, phosphates | 0.01 to 50 parts | Enhances catalyst activity and selectivity |

| Co-catalyst (Sulfur Compound) | Thiophene, Trialkyl trithiophosphites, Alkali metal sulfides | Varies depending on the specific compound | Modifies catalyst surface, improves selectivity |

| Product | 3,4,5,6-Tetrahydrophthalic Anhydride (Δ¹-THPA) | - | Desired isomerized product |

Green Chemistry Principles in Tetrahydrophthalic Acid Synthesis

The synthesis of tetrahydrophthalic acid and its precursors offers several opportunities for the application of green chemistry principles to create more sustainable and environmentally friendly processes. The initial synthesis of 1,2,3,6-tetrahydrophthalic anhydride via the Diels-Alder reaction is a prime example of an atom-economical reaction.

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. Key principles relevant to the synthesis of tetrahydrophthalic acid include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Diels-Alder reaction is inherently atom-economical.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary whenever possible and innocuous when used.

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. The use of palladium catalysts in the isomerization step aligns with this principle.

The application of these principles can be evaluated using various green chemistry metrics. The following table illustrates some of these metrics and their relevance to the synthesis of tetrahydrophthalic anhydride.

| Green Chemistry Metric | Description | Application to Tetrahydrophthalic Anhydride Synthesis |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | The Diels-Alder reaction of 1,3-butadiene and maleic anhydride has a theoretical atom economy of 100%. |

| E-Factor | Total weight of waste / Total weight of product | A lower E-factor indicates a greener process. For the overall synthesis, this would include waste from catalyst separation and solvent usage. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A lower PMI is desirable and considers all materials used in the process, including solvents and reagents. |

| Reaction Mass Efficiency (RME) | Mass of the isolated product / Total mass of reactants | Provides a measure of the efficiency of the chemical transformation. |

By focusing on aspects such as catalyst recycling, the use of greener solvents, and optimizing reaction conditions to minimize energy consumption and by-product formation, the synthesis of this compound can be made more sustainable. Recent research into electrochemical methods for the dehydration of dicarboxylic acids to their cyclic anhydrides also presents a promising green alternative to traditional methods that use hazardous dehydrating agents.

Reactivity Profiles and Mechanistic Investigations

Carboxylic Acid and Anhydride (B1165640) Functional Group Reactivity

The anhydride group of 3,4,5,6-tetrahydrophthalic anhydride is susceptible to nucleophilic attack, leading to ring-opening, while both the anhydride and the diacid can undergo reactions typical of carboxylic acids, such as esterification and amidation. These reactions are fundamental to the synthesis of various polymers and small molecules.

Nucleophilic Ring-Opening Reactions

The cyclic anhydride ring of 3,4,5,6-tetrahydrophthalic anhydride can be opened by nucleophiles. A key example of this is hydrolysis, the reaction with water, which results in the formation of the corresponding dicarboxylic acid, 3,4,5,6-tetrahydrophthalic acid. nih.gov This ring-opening is a crucial step in certain applications and can be influenced by reaction conditions. nih.gov

Theoretical studies using the Austin method (AM1) have investigated the mechanism of this hydrolysis. The process involves the hydrogen bonding of a water molecule to the anhydride ring, which weakens the C-O bridging bonds. This is followed by the dissociation of the water molecule to form two carboxylic acid groups, thus opening the ring. nih.gov The calculated activation barrier for the ring-opening of tetrahydrophthalic anhydride is +40.6 kcal/mol. nih.gov This reaction is also associated with a significant volumetric expansion of the anhydride ring, estimated to be around 19.1%. nih.gov

The reactivity of cyclic anhydrides in these ring-opening reactions can be correlated with their C-O asymmetric rocking vibration frequency, which may serve as an experimental indicator of their activity. nih.gov

Esterification and Amidation Pathways

This compound and its anhydride are versatile starting materials for the synthesis of esters and amides. These reactions typically proceed through the nucleophilic attack of an alcohol or amine on the carbonyl carbon of the anhydride or the activated carboxylic acid.

One common method for esterification is the Steglich esterification, a mild process that uses dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate. organic-chemistry.org This intermediate is highly reactive towards alcohols, leading to the formation of the corresponding ester. organic-chemistry.org For efficient ester formation, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often crucial. organic-chemistry.org

Amide formation can also be achieved using similar activation methods. Amines, being strong nucleophiles, react readily with the O-acylisourea intermediate without the need for additives like DMAP. organic-chemistry.org Amides can also be formed directly from the reaction of amines with acid anhydrides. libretexts.org

A variety of methods exist for synthesizing amides from carboxylic acids, often involving the formation of a mixed anhydride intermediate. highfine.com For instance, reacting a carboxylic acid with ethyl chloroformate or isobutyl chloroformate generates a mixed anhydride that readily reacts with an amine to produce the desired amide. highfine.com

Formation of Amides and Imides

The reaction of 3,4,5,6-tetrahydrophthalic anhydride with primary amines can lead to the formation of either amides or imides, depending on the reaction conditions. The initial reaction typically involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the ring-opening and formation of a phthalamic acid (an amide-acid).

Subsequent heating of the phthalamic acid intermediate can induce dehydration and cyclization to form the corresponding N-substituted tetrahydrophthalimide. For example, the reaction of tetrahydrophthalic anhydride with anilines in the presence of a catalyst can yield N-aryl tetrahydrophthalamic acids, which can then be cyclized to the corresponding imides.

A specific example involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with methylamine (B109427) in an aqueous mixture with acetic acid at about 110°C to form N-methyl-3,4,5,6-tetrachlorophthalimide. google.com It is noted that anhydrous conditions are typically preferred for imide synthesis to prevent the competing hydrolysis of the anhydride to the dicarboxylic acid, which would reduce the yield of the desired imide. google.com

The table below summarizes research findings on the synthesis of amides and imides from cyclic anhydrides.

| Reactants | Product | Catalyst/Conditions | Key Findings |

| 3,4,5,6-Tetrachlorophthalic anhydride, methylamine, acetic acid | N-methyl-3,4,5,6-tetrachlorophthalimide | Aqueous mixture, ~110°C | Formation of the cyclic imide. google.com |

| exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride, Nα-acetyl-l-lysine amide | Two diastereoisomeric products | - | Reversible reaction, amino group liberated at acid pH. nih.gov |

| Carboxylic acids, amines | Amides | Dicyclohexylcarbodiimide (DCC) | DCC activates the carboxylic acid to form an O-acylisourea intermediate which reacts with amines. organic-chemistry.org |

| Carboxylic acids, amines | Amides | K60 silica (B1680970) catalyst | Explored for direct amide bond formation, with limitations for bulky and polar substrates. whiterose.ac.uk |

| Carboxylic acid, ethyl chloroformate/isobutyl chloroformate, amine | Amide | - | Forms a mixed anhydride intermediate that reacts with the amine. highfine.com |

Copolymerization and Polymerization Initiation

3,4,5,6-Tetrahydrophthalic anhydride is a key monomer in ring-opening copolymerization (ROCOP) reactions, particularly with epoxides, to produce polyesters. nih.govcornell.edu These reactions are often catalyzed by metal complexes, such as chromium(III) or aluminum salen-type complexes, sometimes in conjunction with a cocatalyst like 4-(dimethylamino)pyridine (DMAP) or bis(triphenylphosphine)iminium chloride (PPNCl). nih.govnih.gov

The copolymerization of phthalic anhydride (a related compound) with various epoxides like cyclohexene (B86901) oxide has been studied extensively. nih.govd-nb.info These reactions can yield polyesters with controlled molecular weights and narrow dispersities. nih.gov The properties of the resulting polyesters can be tuned by selecting the appropriate epoxide and anhydride monomers. nih.gov

For instance, the copolymerization of phthalic anhydride and cyclohexene oxide using an amine-bis(phenolate) Cr(III) complex as a catalyst at 110°C can produce polyesters. nih.gov Similarly, high glass transition temperature polyesters have been synthesized from phthalic anhydride and epoxides like limonene (B3431351) oxide and vinylcyclohexene (B1617736) oxide using salen-type catalysts. nih.gov

Furthermore, derivatives of tetrahydrophthalic anhydride can act as macromolecular polymerization initiators. For example, a diol prepared from tetrahydrophthalic anhydride can be used to initiate the polymerization of ε-caprolactone. researchgate.net

The table below details research findings on the copolymerization of cyclic anhydrides.

| Monomers | Catalyst/Cocatalyst | Polymer Product | Key Findings |

| Phthalic anhydride, Cyclohexene oxide | Amine-bis(phenolate) Cr(III) complexes / DMAP | Polyester (B1180765) | Active catalyst system for ROCOP, producing polyesters with controlled molecular weight. nih.gov |

| Phthalic anhydride, Propylene (B89431) oxide, Lactide | Nano-sized zinc glutarate (ZnGA) | Block polyester | Selective copolymerization where ROCOP of PA and PO occurs first, followed by ROP of LA. mdpi.com |

| Limonene oxide, Phthalic anhydride | Salen-type complexes (Cr, Al, Mn) / DMAP, PPNCl | High Tg Polyester | Production of polyesters with glass transition temperatures up to 136 °C. nih.gov |

| ω-Pentadecalactone, ω-6-Hexadecenlactone | Bimetallic salen aluminum complex | Copolyester | Complete conversion of both monomers achieved after 4 hours. d-nb.info |

| Propylene oxide, Vanillin glycidyl (B131873) ether, Phthalic anhydride | Bifunctional aminocyclopropenium aluminum salen catalyst | Polyester with controlled architecture | Catalyst allows for control over polymer architecture via relative rates of comonomer incorporation. cornell.edu |

Cyclohexene Ring Reactivity

The cyclohexene ring in this compound and its anhydride provides a site for further chemical modification, most notably through oxidation reactions.

Oxidation Reactions

The double bond within the cyclohexene ring of 3,4,5,6-tetrahydrophthalic anhydride can undergo oxidation. A notable transformation is epoxidation, where the double bond is converted into an epoxide ring. This reaction is typically carried out using a peroxy acid, such as peroxyformic acid generated in situ from hydrogen peroxide and formic acid. researchgate.net

An example is the preparation of epoxidized poly(diglycol tetrahydrophthalic anhydride) (EPTA-2). This process involves a two-step synthesis: first, an esterification reaction between tetrahydrophthalic anhydride, diethylene glycol, and a chain-ending reagent, followed by the epoxidation of the resulting polyester. researchgate.net The epoxidation step introduces reactive oxirane rings into the polymer backbone, which can be utilized for further crosslinking or modification.

The oxidation of the cyclohexene ring is a key strategy for modifying the properties of polymers derived from tetrahydrophthalic anhydride, enhancing their reactivity and potential applications.

Reduction to Hexahydrophthalic Acid Systems

The conversion of this compound or its anhydride to the corresponding saturated hexahydrophthalic acid system is a synthetically important reduction. This transformation is typically achieved through catalytic hydrogenation, a process that adds two hydrogen atoms across the carbon-carbon double bond of the cyclohexene ring. libretexts.org The reaction results in the formation of a more stable, saturated alkane structure. libretexts.org

The hydrogenation of the double bond is a thermodynamically favorable, exothermic reaction. libretexts.org However, it requires a catalyst to overcome the high activation energy. libretexts.org A modified procedure based on the Diels-Alder reaction can produce cis-hexahydrophthalic acid in excellent yields. acs.org In one established method, the hydrogenation of cis-Δ⁴-tetrahydrophthalic anhydride is carried out in an autoclave. This process has been shown to achieve a yield of 90.3% of the theoretical amount for the resulting hexahydrophthalic acid. acs.org

Commonly used catalysts for this type of hydrogenation include metals like platinum, palladium, and nickel. libretexts.org For instance, platinum in the form of platinum(IV) oxide (Adams' catalyst) is highly effective. The hydrogen gas used in the reaction first reduces the PtO₂ to finely divided, active platinum metal, which then catalyzes the hydrogenation of the alkene. libretexts.org Palladium supported on charcoal (Pd/C) is another frequently used catalyst. libretexts.org

The process generally involves dissolving the tetrahydrophthalic compound in a suitable solvent, such as ethanol (B145695) or acetic acid, and then introducing the catalyst and hydrogen gas. libretexts.org The reaction proceeds until the uptake of hydrogen ceases, indicating the complete saturation of the double bond. The catalyst is then removed by filtration to yield the hexahydrophthalic product. acs.org

Summary of Reduction Conditions

| Starting Material | Product | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| cis-Δ⁴-Tetrahydrophthalic Anhydride | cis-Hexahydrophthalic Acid | Not specified, in autoclave | 90.3% yield | acs.org |

| General Alkenes | Alkanes | PtO₂ (Adams' catalyst), Pd/C, Raney Ni | Effective saturation of C=C double bonds | libretexts.org |

Allylic Rearrangements (e.g., under Hydrothermal Conditions)

This compound (Δ¹-THPA) is a structural isomer of 1,2,3,6-tetrahydrophthalic acid (Δ⁴-THPA). The conversion between these isomers represents an allylic rearrangement, specifically the migration of the double bond within the six-membered ring. This isomerization is a known process, and Δ¹-THPA is often prepared by intentionally isomerizing the Δ⁴ isomer. google.comgoogle.com

This rearrangement can also occur under conditions used for product purification, particularly when water is present at elevated temperatures, which can be described as hydrothermal conditions. Research has shown that during the purification of crude Δ¹-THPA, which may contain unreacted Δ⁴-THPA as an impurity, the contaminants are more readily hydrolyzed or converted into monoesters than Δ¹-THPA. google.com This process is typically conducted at temperatures ranging from room temperature up to 160°C. google.comepo.org Specifically, heating a solution containing the isomers to between 50°C and 160°C can facilitate these transformations. google.com

The isomerization can also be catalyzed by other means. For example, using a palladium catalyst can induce a disproportionation reaction alongside the desired isomerization, leading to the formation of both phthalic anhydride and hexahydrophthalic anhydride as byproducts. google.com The use of strong inorganic acids like phosphoric acid as catalysts has been found to cause significant oxidation, resulting in low yields of the desired Δ¹-THPA. google.com

Isomerization Reaction Data

| Starting Isomer | Target Isomer | Conditions/Catalyst | Side Products | Reference |

|---|---|---|---|---|

| Δ⁴-THPA | Δ¹-THPA | Palladium | Phthalic anhydride, Hexahydrophthalic anhydride | google.com |

| Δ⁴-THPA | Δ¹-THPA | Inorganic strong acid (e.g., H₃PO₄) | Oxidation products | google.com |

| Δ⁴-THPA (as impurity) | Δ¹-THPA (purification) | Water/alcohol at 50-160°C | Hydrolyzed acids and monoesters | google.com |

Detailed Mechanistic Studies of Chemical Transformations

To optimize reaction conditions and improve yields, detailed mechanistic studies are essential. These studies often involve kinetic modeling and computational chemistry to map out the most plausible reaction pathways.

Kinetic Models of Hydrogenation Reactions

Kinetic models are crucial for designing and optimizing industrial-scale reactors. tkk.fi For catalytic hydrogenation reactions, Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are commonly employed. mdpi.com These models account for the adsorption of reactants onto the catalyst surface, the surface reaction itself, and the desorption of products.

In the context of hydrogenating a molecule like this compound, the mechanism would likely follow the Horiuti-Polanyi mechanism. tkk.fi This involves the stepwise addition of hydrogen atoms, which are adsorbed onto the catalyst surface, to the double bond of the substrate molecule, which is also adsorbed on the surface.

Kinetic studies on similar systems, such as the hydrogenation of aromatic compounds, have shown that the reaction rate can be influenced by competitive adsorption between different species in the reaction mixture. tkk.fi For the hydrogenation of levulinic acid to γ-valerolactone, a kinetic model indicated that the rate-determining step was the surface reaction, with competitive adsorption occurring between hydrogen, the reactant, and the product. mdpi.com

A general kinetic model for the hydrogenation of this compound (THPA) would take the following form:

Step 1: Reversible adsorption of THPA onto an active site on the catalyst.

Step 2: Reversible adsorption of molecular hydrogen onto active sites, followed by dissociation into adsorbed hydrogen atoms.

Step 3: Irreversible stepwise surface reaction between adsorbed THPA and adsorbed hydrogen atoms to form an adsorbed intermediate, followed by reaction with another adsorbed hydrogen atom to form adsorbed hexahydrophthalic acid (HHPA).

Step 4: Reversible desorption of the HHPA product from the catalyst surface.

Computational Modeling of Reaction Pathways

Computational modeling provides atomistic-level insights into reaction mechanisms that are often difficult to obtain through experimental means alone. arxiv.org Methods like Density Functional Theory (DFT) are used to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. uu.nl

For a transformation like the hydrogenation of this compound, computational modeling could be used to:

Determine Adsorption Geometries and Energies: Calculate how the tetrahydrophthalic acid molecule and hydrogen adsorb onto the catalyst surface (e.g., a platinum or palladium cluster). This helps in understanding the initial steps of the catalytic cycle.

Investigate Isomerization: Model the allylic rearrangement from Δ⁴-THPA to Δ¹-THPA. This would involve calculating the transition state for the intramolecular hydrogen shift that moves the double bond, providing insight into the energy barrier for this process and how it might be affected by a catalyst or solvent.

Modern computational workflows can automate the exploration of complex reaction networks. nih.gov Tools like Rule Input Network Generator (RING) can generate potential reaction pathways, while machine learning potentials like TorchANI can rapidly estimate the thermochemistry of all molecules in the network, making the analysis of complex systems more tractable. nih.gov This approach allows for the identification of the most plausible, lowest-energy pathways from reactant to product, guiding experimental efforts. rsc.orgnih.gov

Derivatization Strategies and Novel Compound Synthesis

Synthesis of Substituted Tetrahydrophthalimides

The synthesis of 3,4,5,6-tetrahydrophthalimide (B1345106) can be achieved by reacting 3,4,5,6-tetrahydrophthalic anhydride (B1165640) with ammonia (B1221849) or urea. google.com One industrial process involves reacting the crude anhydride with an alcohol to convert impurities into their monoesters. Subsequently, the addition of ammonia facilitates the conversion of the purified anhydride into 3,4,5,6-tetrahydrophthalimide. google.com This process can be conducted in solvents like aliphatic or aromatic hydrocarbons. google.com

Substituted versions of these imides are also of interest. For instance, various substituted 1,2,3,6-tetrahydrophthalic anhydride end caps, such as 3-phenyl, 3-methoxy, and 3,6-diphenyl analogs, have been synthesized through the Diels-Alder reaction of the corresponding butadienes with maleic anhydride. nasa.gov These substituted anhydrides can then be reacted with diamines, like methylenedianiline, to form bisimides, which are precursors for addition polyimides. nasa.gov

Acyl Derivatives with Amidrazones

New acyl derivatives of 3,4,5,6-tetrahydrophthalic acid have been synthesized through the reaction of its anhydride with various amidrazones. nih.gov In one study, six new derivatives (2a–2f) were created from the reaction of amidrazones (1a–1f) with 3,4,5,6-tetrahydrophthalic anhydride. nih.gov These reactions yield compounds containing a cyclohex-1-ene-1-carboxylic acid moiety. nih.gov Similarly, another research effort produced twelve new derivatives of N3-substituted amidrazones by reacting them with cis-1,2,3,6-tetrahydrophthalic anhydride, resulting in both linear compounds and 1,2,4-triazole (B32235) derivatives. mdpi.comresearchgate.netsciforum.net

Table 1: Synthesized Amidrazone Derivatives

| Compound | Reactants | Resulting Structure | Reference |

|---|---|---|---|

| 2a-2f | Amidrazones (1a-1f) and 3,4,5,6-Tetrahydrophthalic anhydride | Acylamidrazones with cyclohex-1-ene-1-carboxylic acid moiety | nih.gov |

| 8-19 | N3-substituted amidrazones and cis-1,2,3,6-Tetrahydrophthalic anhydride | Linear compounds and 1,2,4-triazole derivatives | sciforum.net |

These novel compounds have been investigated for their biological activities. For example, derivatives 2a, 2d, and 2f showed more effective antiproliferative activity at a concentration of 100 µg/mL than ibuprofen. nih.gov Furthermore, some of the synthesized compounds exhibited bacteriostatic activity against S. aureus and M. smegmatis. nih.gov

A notable characteristic of the acylamidrazones derived from 3,4,5,6-tetrahydrophthalic anhydride is the presence of E/Z isomerism. Analysis of the synthesized compounds 2a–2f using 1H NMR and 13C NMR spectroscopy revealed a doubling of signals. This observation is consistent with the existence of E/Z isomers around the C=N double bond, a phenomenon that has been previously noted in other acylamidrazones. nih.gov The elemental composition of these compounds was confirmed through elemental analysis and HRMS analysis. nih.gov

Amic Acid and Cyclic Imide Derivatives Incorporating Bisphosphonic Acid Moieties

Novel amic acid and cyclic imide derivatives have been synthesized by incorporating bisphosphonic acid moieties, starting from cis-1,2,3,6-tetrahydrophthalic anhydride. ajchem-a.comajchem-a.com The synthesis involves reacting [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) with the anhydride to produce the corresponding amic acid. ajchem-a.comajchem-a.com This amic acid is then subjected to dehydration using acetic anhydride and anhydrous sodium acetate (B1210297) to yield the final cyclic imide derivative. ajchem-a.comajchem-a.com The structures of these new compounds were confirmed using FT-IR and NMR (1H, 13C, and 31P) spectroscopy. ajchem-a.comajchem-a.com

Table 2: Spectroscopic Data for Bisphosphonic Acid Derivatives

| Compound Type | Spectroscopic Technique | Key Observations | Reference |

|---|---|---|---|

| Amic Acids (3a-3f) | FT-IR | N-H and C=C aromatic stretching frequencies observed. | ajchem-a.com |

| Imides (4a-4f) | FT-IR | Absorption bands for O-H and C=O of the imide group. | ajchem-a.com |

| Imide (4f) | 13C NMR | Signals at δ 130-170 ppm (aromatic ring) and at δ 175 and 121 ppm (C=O and C-OH). | ajchem-a.com |

| Imide (4f) | 31P NMR | Signal at δ 16.5 ppm corresponding to P-OH groups. | ajchem-a.com |

Development of 4-Substituted-1,2,3,6-Tetrahydrophthalic Acid Anhydrides

The development of 4-substituted-1,2,3,6-tetrahydrophthalic acid anhydrides has been pursued to create molecules with dual functionality. google.com For example, 4-(trimethoxy)silyl-1,2,3,6-tetrahydrophthalic acid anhydride was synthesized by reacting 2-(trimethoxy)silyl-1,3-butadiene with maleic anhydride. google.com This reaction creates a compound possessing both a functional silyl (B83357) group and an acid anhydride group. google.com These substituted anhydrides are valuable as intermediates for a variety of applications. google.com

Multifunctional Monomer Development

The derivatives of this compound are crucial in the development of multifunctional monomers for polymer synthesis. The 4-substituted anhydrides, such as 4-(trimethoxy)silyl-1,2,3,6-tetrahydrophthalic acid anhydride, are designed for use as starting materials for silicon-containing polyester (B1180765), polyamide, and addition-type polyimide resins. google.com They also find application as silane (B1218182) coupling agents and as curing agents for epoxy resins. google.com

Furthermore, tetrahydrophthalic anhydride itself is a component in polyester and styrene (B11656) resins. penpoly.com Its use in place of phthalic anhydride in alkyd or coating resins can result in excellent initial color and color retention. penpoly.com The versatility of these monomers allows for a vast number of combinations in creating resins with diverse properties. penpoly.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For 3,4,5,6-tetrahydrophthalic acid and its derivatives, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Proton (¹H) NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of 3,4,5,6-tetrahydrophthalic anhydride (B1165640), a closely related precursor, the ¹H NMR spectrum in DMSO-d6 shows distinct signals for the different types of protons in the molecule. chemicalbook.com

The protons on the saturated carbons of the cyclohexene (B86901) ring (positions 3, 4, 5, and 6) typically appear as multiplets in the upfield region of the spectrum. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing anhydride group.

For the parent this compound, the carboxylic acid protons would introduce a very broad singlet, typically far downfield (often >10 ppm), due to hydrogen bonding and chemical exchange. The specific chemical shifts for the ring protons would be similar to those in the anhydride but might experience slight shifts due to the different electronic effects of the carboxylic acid groups compared to the anhydride.

A related compound, cis-1,2,3,6-tetrahydrophthalic anhydride, shows signals for its olefinic protons around 5.95 ppm and for the allylic protons at approximately 3.52 ppm, with the remaining methylene (B1212753) protons appearing further upfield. chemicalbook.com While the double bond is in a different position in this compound, this illustrates the general regions where different types of protons in a tetrahydrophthalic system resonate.

Table 1: Representative ¹H NMR Data for Tetrahydrophthalic Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 3,4,5,6-Tetrahydrophthalic anhydride | DMSO-d6 | Multiplets | Protons on the cyclohexene ring chemicalbook.com |

| cis-1,2,3,6-Tetrahydrophthalic anhydride | DMSO-d6 | 5.95 (m) | Olefinic protons chemicalbook.com |

| 3.52 (m) | Allylic protons chemicalbook.com |

Note: Data for the anhydride is presented as a close analog. The acid would show an additional broad signal for the carboxylic acid protons.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, providing a direct count of the non-equivalent carbons.

For 3,4,5,6-tetrahydrophthalic anhydride, the carbonyl carbons of the anhydride group are the most downfield, appearing at a characteristic chemical shift. The olefinic carbons of the cyclohexene ring also have distinct chemical shifts in the downfield region, but not as far as the carbonyls. The saturated sp³-hybridized carbons of the ring appear in the upfield region of the spectrum. chemicalbook.com

The ¹³C NMR spectrum of this compound would show similar features, with the key difference being the chemical shift of the carbonyl carbons, which would be characteristic of carboxylic acids rather than anhydrides. The signals for the cyclohexene ring carbons would be in similar positions to those in the anhydride.

Table 2: ¹³C NMR Chemical Shift Ranges for Tetrahydrophthalic Derivatives

| Functional Group | Typical Chemical Shift (ppm) |

|---|---|

| Carbonyl (Anhydride) | ~175 chegg.com |

| Carbonyl (Carboxylic Acid) | 165-185 |

| Olefinic (C=C) | 120-140 chegg.com |

Note: The table provides general ranges. Specific values can vary based on the solvent and specific substitution.

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds, such as phosphonate (B1237965) derivatives of this compound. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the groups attached to it. huji.ac.il

The coupling between phosphorus and adjacent protons or carbons can also provide valuable structural information, although proton decoupling is common to simplify the spectrum. huji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 3,4,5,6-tetrahydrophthalic anhydride shows characteristic strong absorption bands for the C=O stretching of the anhydride group. chemicalbook.comnist.govnist.gov Anhydrides typically exhibit two carbonyl stretching bands due to symmetric and asymmetric stretching modes. These are usually observed in the region of 1865-1810 cm⁻¹ and 1790-1740 cm⁻¹. The spectrum also shows C-H stretching vibrations for the sp² and sp³ hybridized carbons of the cyclohexene ring just below and above 3000 cm⁻¹, respectively, and C=C stretching around 1650 cm⁻¹.

For this compound, the IR spectrum would be significantly different in the carbonyl and hydroxyl regions. A very broad O-H stretching band, characteristic of a carboxylic acid, would be expected from approximately 3300 to 2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, broad band typically in the range of 1725-1700 cm⁻¹.

Table 3: Key IR Absorption Frequencies for Tetrahydrophthalic Acid and Anhydride

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Compound |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Acid |

| Carboxylic Acid | C=O stretch | 1725-1700 | Acid |

| Anhydride | C=O stretch (asymmetric) | 1865-1810 | Anhydride |

| Anhydride | C=O stretch (symmetric) | 1790-1740 | Anhydride |

| Alkene | C=C stretch | ~1650 | Both |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

The mass spectrum of 3,4,5,6-tetrahydrophthalic anhydride shows a molecular ion peak (M⁺) corresponding to its molecular weight. chemicalbook.comnist.gov The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for cyclic anhydrides include the loss of CO and CO₂.

For this compound, the mass spectrum would also show a molecular ion peak. Fragmentation would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the ring structure. The exact fragmentation will depend on the ionization method used. nih.govuni.lu

Table 4: Mass Spectrometry Data for 3,4,5,6-Tetrahydrophthalic Anhydride

| m/z Value | Interpretation |

|---|---|

| 152 | Molecular ion (M⁺) chemicalbook.comnist.gov |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction and crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A study of 3,4,5,6-tetrahydrophthalic anhydride revealed that it crystallizes in the space group Pbca with two independent molecules in the asymmetric unit. researchgate.net The cyclohexene ring in both molecules adopts a half-chair conformation. This analysis also showed considerable distortion of the partially hydrogenated six-membered ring. researchgate.net The packing of the molecules in the crystal is influenced by dipole-dipole interactions between the carbonyl groups of adjacent molecules. chemicalbook.com

While a crystal structure for this compound is not detailed in the provided search results, it would be expected to exhibit extensive intermolecular hydrogen bonding between the carboxylic acid groups, which would dominate the crystal packing. The conformation of the cyclohexene ring would likely be similar to that observed in the anhydride.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For a synthesized substance like this compound, this method serves as a crucial verification step to confirm its empirical and molecular formula, thereby ensuring the purity and identity of the bulk sample. nih.gov The process typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and measured to calculate the mass percentages of carbon and hydrogen in the original sample. nih.gov

The molecular formula for this compound is C₈H₁₀O₄. ontosight.ainih.govuni.lu Based on this formula and the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u), the theoretical elemental composition can be calculated. These theoretical values represent the ideal composition of a perfectly pure sample.

Experimental results from elemental analysis are then compared against these theoretical percentages. In academic and industrial research, a common benchmark for sample purity requires the experimentally determined values for carbon, hydrogen, and nitrogen to be within ±0.4% of the calculated theoretical values. nih.govnih.gov This close correlation provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant impurities.

Below is a data table outlining the theoretical elemental composition of this compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 56.49% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.92% |

| Oxygen | O | 15.999 | 4 | 63.996 | 37.59% |

| Total | C₈H₁₀O₄ | | | 170.164 | 100.00% |

Note: Experimental values for a pure sample are expected to fall within approximately ±0.4% of these theoretical mass percentages.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a range of investigations from molecular geometry to reaction energetics. nih.gov

DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), have been successfully employed to predict the molecular structures of 3,4,5,6-tetrahydrophthalic anhydride (B1165640). nih.govresearchgate.netmdpi.com These computational models provide optimized geometries that are consistent with experimental data, such as that obtained from X-ray diffraction. researchgate.net

For 3,4,5,6-tetrahydrophthalic anhydride, calculations have confirmed that the cyclohexene (B86901) ring adopts a half-chair conformation. researchgate.net This theoretical conformational description aligns with what is observed in the crystal phase. researchgate.net Furthermore, DFT has been used to model the structures of related compounds, such as various isomers of tetrahydrophthalic anhydride and their derivatives, providing valuable data on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Below is a table showcasing representative calculated geometrical parameters for 3,4,5,6-tetrahydrophthalic anhydride.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | C1 | C2 | - | - | 1.33 Å |

| Bond Length | C1 | C6 | - | - | 1.51 Å |

| Bond Angle | C6 | C1 | C2 | - | 122.5° |

| Dihedral Angle | C3 | C4 | C5 | C6 | 55.0° |

Table 1: Selected Optimized Geometrical Parameters of 3,4,5,6-Tetrahydrophthalic Anhydride from DFT Calculations. This interactive table displays key bond lengths and angles.

DFT calculations are instrumental in determining the relative stabilities of different isomers. By calculating the total electronic energies of various conformations, researchers can predict the most thermodynamically favorable structures. jocpr.comearthlinepublishers.com For instance, studies on different isomers of tetrahydrophthalic anhydride have shown that the relative energies and, consequently, the stability can be accurately predicted. researchgate.net

| Isomer | Relative Energy (kcal/mol) |

| cis-Δ¹-THPA | 0.00 |

| cis-Δ²-THPA | +2.5 |

| cis-Δ³-THPA | +1.8 |

| cis-Δ⁴-THPA | +0.5 |

Table 2: Calculated Relative Stabilities of Tetrahydrophthalic Anhydride Isomers. This interactive table compares the relative energies of different isomers.

The formation of 3,4,5,6-tetrahydrophthalic anhydride via the Diels-Alder reaction of butadiene and maleic anhydride is a classic example of a reaction that can be studied using DFT. wikipedia.org Computational methods allow for the exploration of the reaction pathway, including the identification of transition state structures and the calculation of activation energies. This provides a detailed understanding of the reaction mechanism at a molecular level.

While specific DFT studies on the reaction mechanism for 3,4,5,6-tetrahydrophthalic acid itself are not extensively detailed in the provided results, the principles are well-established. For related systems, DFT has been used to model reaction schemes, such as the thermolysis of tetrahydrophthalimides, to understand the formation of different products. nasa.gov

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. iaea.orgrsc.org DFT calculations can incorporate solvent effects through various models, such as the Polarizable Continuum Model (PCM). jocpr.comdntb.gov.ua These models treat the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in solution. iaea.org

Studies have shown that as the dielectric constant of the solvent increases, the relative energy of polar species decreases due to better solvation and stabilization. jocpr.com This can affect the stability of different tautomers or conformers in solution. jocpr.comnih.gov For instance, the dipole moment of a molecule can influence its stabilization in a polar solvent, with larger dipole moments leading to greater stabilization. jocpr.com The inclusion of both explicit and implicit solvent effects in DFT models is often necessary for accurate predictions of properties in aqueous environments. rsc.org

Semiempirical Calculations for Electronic Properties and Reactivity Prediction

Semiempirical methods, such as PM3, AM1, and MNDO, offer a computationally less expensive alternative to DFT for studying molecular properties. researchgate.net These methods have been used to investigate the conformational geometries and relative stabilities of tetrahydrophthalic anhydride isomers. researchgate.net

However, it has been noted that semiempirical schemes can sometimes provide results that are inconsistent with experimental findings. For example, PM3, AM1, and MNDO were found to underestimate the stability of cis-Δ¹-tetrahydrophthalic anhydride. researchgate.net Despite these limitations, semiempirical calculations can be useful for initial explorations and for calculating the structures of transition states for conformational interconversions. researchgate.net

Lattice Energy Calculations for Anhydride Structures

Lattice energy is a crucial factor in understanding the stability of crystalline solids. libretexts.orgyoutube.com It represents the energy released when gaseous ions or molecules come together to form a crystal lattice. libretexts.org For molecular crystals like 3,4,5,6-tetrahydrophthalic anhydride, lattice energy calculations are performed using model potentials, often in conjunction with DFT-optimized molecular geometries. nih.gov

These calculations have been instrumental in modeling the crystal structures of both cis-1,2,3,6- and 3,4,5,6-tetrahydrophthalic anhydrides. nih.govresearchgate.net The results have successfully reproduced the observed differences in crystal packing between the two isomers and provided evidence for significant intermolecular interactions, such as dipole-dipole forces. nih.govresearchgate.net Furthermore, these calculations have demonstrated that the observed complex crystal structure of 3,4,5,6-tetrahydrophthalic anhydride is thermodynamically the most stable arrangement. nih.govresearchgate.net

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Composites

In the field of polymer chemistry, 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA) is a key ingredient for producing various resins and composites. guidechem.com Its dicarboxylic nature allows it to act as a building block or a cross-linking agent, contributing to the final properties of the polymer system.

One of the most prominent applications of THPA is as a curing agent, or hardener, for epoxy resins. guidechem.com The anhydride group readily reacts with the epoxide groups of the epoxy resin, initiating a cross-linking process that transforms the liquid resin into a hard, thermoset material. This reaction forms stable ester linkages, creating a three-dimensional network that provides the cured epoxy with its characteristic strength and durability.

The use of THPA as a curing agent significantly enhances the cross-linking density of epoxy resins. This high degree of cross-linking is directly responsible for a notable improvement in the thermal stability of the cured material. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), show exothermic peaks for THPA-cured systems, which correspond to the cross-linking reaction. Thermogravimetric Analysis (TGA) further confirms the enhanced thermal stability, with THPA-based epoxy systems often stable up to 300°C. This increased thermal resistance makes these materials suitable for applications where they will be exposed to elevated temperatures. The glass transition temperature (Tg), a key indicator of thermal performance, can be increased by 20–30°C with the use of THPA, signifying a more rigid and thermally stable polymer network.

Table 1: Thermal Properties of THPA-Cured Epoxy Resins

| Property | Value |

| Exothermic Peak (DSC) | 150–160°C |

| Thermal Stability (TGA) | Up to 300°C |

| Glass Transition Temp. (Tg) Increase | 20–30°C |

Beyond its role as a curing agent, 3,4,5,6-Tetrahydrophthalic acid and its anhydride serve as important monomers and intermediates in the synthesis of a variety of other resins. nih.gov

This compound is utilized in the formulation of polyester (B1180765), acrylic, and alkyd resins. nih.govgoogle.com In polyester synthesis, its dicarboxylic acid functionality allows it to react with polyols to form the characteristic ester linkages of the polymer backbone. The inclusion of the cyclohexene (B86901) ring from the tetrahydrophthalic moiety can influence the final properties of the polyester, such as its flexibility and solubility. Similarly, in alkyd resins, which are a type of polyester modified with fatty acids, it can be incorporated to control the resin's properties. In acrylic resin formulations, it may be used as a modifying component to achieve desired characteristics. google.com

The presence of a double bond in the cyclohexene ring of this compound makes it a suitable monomer for the production of unsaturated polyester resins. These resins contain carbon-carbon double bonds within their polymer chains, which can later be cross-linked, typically with a vinyl monomer like styrene (B11656), to form a rigid thermoset material. This process, known as curing, is often initiated by a free-radical initiator. Unsaturated polyester resins are widely used in the production of fiberglass-reinforced plastics, fillers, and binders. The specific structure of the tetrahydrophthalic acid contributes to the mechanical and thermal properties of the final cured product. trea.com

Incorporation into Poly(propylene carbonate) (PPPC) for Property Enhancement

The modification of Poly(propylene carbonate) (PPC), a biodegradable polymer derived from carbon dioxide and propylene (B89431) oxide, with 3,4,5,6-Tetrahydrophthalic anhydride (THPA), a derivative of this compound, has been explored to enhance its material properties.

Formation of Cross-linked Networks in PPC

The incorporation of THPA into the PPC matrix, facilitated by a thermal curing process in the presence of a catalyst like zinc acetate (B1210297), leads to the formation of a cross-linked network. This process involves the reaction of the anhydride groups of THPA with the hydroxyl end groups present in the PPC chains. The result is a more complex and interconnected polymer structure.

Impact on Thermal Stability and Mechanical Properties

The cross-linking of PPC with THPA significantly improves its thermal stability. The decomposition temperature of the modified PPC is notably increased. For instance, the temperature at which 5% weight loss occurs (Td5) can be elevated by as much as 60°C. This enhancement is attributed to the formation of the stable cross-linked network which requires more energy to break down.

The mechanical properties of PPC are also substantially enhanced. The tensile strength and Young's modulus of the cross-linked PPC/THPA material show a marked increase compared to pure PPC. This improvement is a direct consequence of the restricted chain mobility and increased intermolecular forces within the cross-linked structure. The table below summarizes the typical improvements observed.

| Property | Pure PPC | PPC/THPA (Cross-linked) |

| Td5 (°C) | ~250 | ~310 |

| Tensile Strength (MPa) | ~25 | ~40 |

| Young's Modulus (GPa) | ~0.8 | ~1.5 |

Note: The values presented are approximate and can vary depending on the specific processing conditions and the concentration of THPA.

Improvement of Dimensional Stability and Cold Flow Resistance

A significant drawback of unmodified PPC is its poor dimensional stability and tendency to undergo cold flow, where the material deforms under its own weight at ambient temperatures. The cross-linking induced by THPA effectively mitigates these issues. The resulting three-dimensional network structure provides the necessary rigidity to resist deformation, leading to a material with excellent dimensional stability and resistance to cold flow. This makes the PPC/THPA composite suitable for applications requiring structural integrity over time.

End-Capping Agents in Polyimide Chemistry

In the field of high-performance polymers, 3,4,5,6-Tetrahydrophthalic anhydride has been utilized as a reactive end-capping agent for polyimides to enhance their processing and performance characteristics, particularly their thermal and oxidative stability at elevated temperatures.

Strategies for Reducing Chain Mobility and Oxidative Degradation

Polyimides are known for their exceptional thermal stability, but they can still be susceptible to oxidative degradation at very high temperatures. End-capping the polyimide chains with a reactive group like that from 3,4,5,6-Tetrahydrophthalic anhydride is a key strategy to improve their long-term performance. Upon heating, the tetrahydrophthalic end-cap can undergo a retro-Diels-Alder reaction, releasing a volatile diene (1,3-butadiene) and forming a maleimide (B117702) end-group, which can then cross-link. This cross-linking process significantly reduces the mobility of the polymer chains. The resulting network structure is more resistant to the ingress of oxygen, thereby slowing down the rate of oxidative degradation.

Formation of Protective Char Layers and Aromatization Processes

The thermal decomposition of polyimides end-capped with 3,4,5,6-Tetrahydrophthalic anhydride proceeds in a manner that promotes the formation of a stable and protective char layer. The initial decomposition involves the aforementioned retro-Diels-Alder reaction. As the temperature further increases, the cross-linked structure undergoes a series of complex chemical reactions, leading to a high char yield. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the diffusion of flammable volatile products to the flame zone.

Furthermore, the decomposition process involves aromatization, where the polymer structure becomes increasingly rich in aromatic rings. This process is crucial for the development of a highly stable, graphite-like char. The end-capping with 3,4,5,6-Tetrahydrophthalic anhydride facilitates a controlled decomposition pathway that maximizes the formation of this protective and thermally stable char.

Terpolymerization in CO₂-Based Polymer Development

The integration of carbon dioxide (CO₂) as a comonomer in polymer synthesis is a significant stride towards sustainable chemistry. Terpolymerization, involving CO₂, epoxides, and a third monomer like 3,4,5,6-tetrahydrophthalic anhydride (THPA), offers a versatile strategy for creating novel CO₂-based polymers with tunable properties. rsc.orgmdpi.com This approach combines ring-opening copolymerization (ROCOP) of epoxides and CO₂ with the ring-opening polymerization (ROP) of cyclic anhydrides, yielding materials that incorporate both carbonate and ester linkages. mdpi.comresearchgate.net

The terpolymerization of epoxides (such as propylene oxide or cyclohexene oxide), CO₂, and cyclic anhydrides like THPA allows for the synthesis of poly(ester-b-carbonate)s and other complex architectures. rsc.orgbeilstein-journals.org The properties of the resulting terpolymers, including thermal stability, mechanical strength, and degradability, can be precisely controlled by adjusting the monomer feed ratio and reaction conditions. rsc.orgresearchgate.net

Research has shown that the reactivity of the anhydride monomer compared to CO₂ plays a crucial role in determining the final polymer microstructure. For instance, in terpolymerizations involving certain catalysts, the anhydride may react faster with the epoxide than CO₂ does, leading to the formation of polyester blocks first, followed by polycarbonate block growth. beilstein-journals.org This can result in the formation of gradient or block copolymers. beilstein-journals.org

One study detailed the terpolymerization of 1,2,3,6-tetrahydrophthalic anhydride (an isomer of 3,4,5,6-tetrahydrophthalic anhydride), cyclohexene oxide (CHO), and CO₂ using specific zinc-based catalysts. rsc.org This reaction successfully produced block copolymers, demonstrating the feasibility of incorporating the tetrahydrophthalic structure into CO₂-based polymers. rsc.org The inclusion of aromatic or cycloaliphatic anhydrides like THPA into the polymer backbone can significantly enhance the material's properties. For example, incorporating phthalic anhydride (a related aromatic anhydride) in the terpolymerization with propylene oxide and CO₂ resulted in a terpolymer with a glass transition temperature (Tg) of 47 °C, which was higher than that of polypropylene (B1209903) carbonate (PPC) at 38 °C, and a tensile strength of up to 37.6 MPa. rsc.orgresearchgate.net

The development of efficient catalytic systems is paramount for these terpolymerization reactions. Various metal complexes, including those based on zinc, cobalt, and chromium, have been explored for their ability to catalyze the copolymerization of CO₂ and epoxides, and their potential extends to terpolymerization with anhydrides. beilstein-journals.orgnsf.gov The choice of catalyst influences not only the reaction rate and selectivity but also the microstructure of the resulting polymer. beilstein-journals.orgencyclopedia.pub

| Third Monomer | Epoxide(s) | Catalyst Type | Resulting Polymer Structure | Key Findings/Properties | Reference |

|---|---|---|---|---|---|

| 1,2,3,6-Tetrahydrophthalic anhydride (THPA) | Cyclohexene oxide (CHO) | Zn(II)-based complex | Poly(ester-b-carbonate)s | The catalyst showed excellent performance in synthesizing block copolymers from the bio-derived anhydride. | rsc.org |

| Phthalic Anhydride (PA) | Propylene oxide (PO) | (salen)Co(III) complex | Gradient poly(1,2-propylene carbonate-co-phthalate)s | High molecular weight polymers (Mn up to 350,000) were generated. Terpolymers with 23% PA units showed a Tg of 48 °C. | beilstein-journals.org |

| Phthalic Anhydride (PA) | Propylene oxide (PO) | Triethyl borane (B79455) (TEB) / PPNCl | Random or block copolymers | Incorporation of PA moieties enhanced thermal and mechanical properties compared to commercial PPC. A terpolymer with 43 mol% aromatic polyester content had a Tg of 47 °C and tensile strength >37.6 MPa. | researchgate.net |

| Pyromellitic dianhydride (PMDA) | Propylene oxide (PO) | Zinc complex | Pseudo-interpenetrating poly(propylenecarbonate) | Resulted in a noticeable improvement in mechanical and thermal properties compared to the corresponding polycarbonate. | mdpi.com |

Development of Specialty Coatings and Adhesives

This compound, more commonly utilized in its anhydride form (3,4,5,6-Tetrahydrophthalic anhydride or THPA), is a critical component in the formulation of specialty coatings and adhesives. ontosight.aimanavchem.com Its unique chemical structure, featuring a cyclohexene ring, allows it to impart desirable properties such as improved flexibility, corrosion resistance, and thermal stability to various resin systems. google.com

One of the primary applications of THPA is as a curing agent or hardener for epoxy resins. manavchem.com When THPA cross-links with the epoxy resin, it forms a stable, three-dimensional network that enhances the mechanical strength, chemical resistance, and thermal durability of the final cured material. These enhanced epoxy systems are widely used in the formulation of high-performance coatings, adhesives, and composite materials.

THPA is also a key intermediate in the synthesis of polyester and alkyd resins used for paints and coatings. ontosight.aipenpet.com In unsaturated polyester resins, substituting standard anhydrides like phthalic anhydride with THPA can lead to products with excellent initial color and color retention. penpoly.com Hard baking enamels formulated from polyesters containing THPA, combined with amino resins or polyisocyanates, exhibit outstanding flexibility and resistance to corrosion. penpoly.com Furthermore, its use is noted in the production of light-colored or air-drying alkyd resins, solvent-free paints, and antifouling paints. echemi.com

In the realm of adhesives, THPA is used as an intermediate for various formulations, including anaerobic adhesives, which cure in the absence of air and are used for thread-locking and sealing applications. manavchem.comechemi.com The reactivity of the anhydride group allows for the creation of strong, durable bonds in these specialized adhesive systems. The versatility of THPA extends to its use in producing plasticizers, which can be incorporated into adhesive formulations to modify their flexibility and adhesion properties. manavchem.compenpet.com

| Resin/Coating Type | Role of THPA | Resulting Properties | Specific Applications | Reference |

|---|---|---|---|---|

| Epoxy Resins | Hardener/Curing Agent | Enhanced mechanical properties, thermal stability, and chemical resistance. Forms stable cross-linked networks. | High-performance coatings, adhesives, composite materials. | |

| Unsaturated Polyester Resins | Intermediate (substitute for phthalic anhydride) | Excellent initial color and color retention, high thermal resistance, high heat distortion values. | High-temperature electrical applications, laminating resins. | google.compenpoly.com |